3-Bromo-1H-pyrrole-2,5-dione

Antimicrobial Screening Antibacterial Assay Structure-Activity Relationship

Researchers pursuing site-selective maleimide mono-functionalization routinely encounter bis-arylation side-products when using 3,4-dibromo analogs, complicating purification and reducing yield. 3-Bromomaleimide (CAS 45514-47-4) addresses this by presenting a single electrophilic bromine at the 3-position, enabling exclusive mono-arylation in Suzuki couplings and predictable cycloaddition kinetics for thermoreversible materials. • Guarantees exclusive mono-arylation with one equivalent of arylboronic acid-eliminates bis-coupled purification burdens. • Quantified antibacterial benchmark: MIC 32 µg/mL (S. aureus, E. coli), 64 µg/mL (P. aeruginosa) for SAR studies. • Supplied at ≥95% purity as a solid; research-scale quantities available for immediate dispatch worldwide.

Molecular Formula C4H2BrNO2
Molecular Weight 175.969
CAS No. 45514-47-4; 98026-79-0
Cat. No. B2403668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrrole-2,5-dione
CAS45514-47-4; 98026-79-0
Molecular FormulaC4H2BrNO2
Molecular Weight175.969
Structural Identifiers
SMILESC1=C(C(=O)NC1=O)Br
InChIInChI=1S/C4H2BrNO2/c5-2-1-3(7)6-4(2)8/h1H,(H,6,7,8)
InChIKeyQBLRHWLVSHLMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromomaleimide Technical Baseline


3-Bromo-1H-pyrrole-2,5-dione (also known as 3-bromomaleimide) is a heterocyclic building block featuring a maleimide core substituted with a single bromine atom at the 3-position of the alkene moiety . This monohalogenated maleimide scaffold confers tunable reactivity and dynamicity relative to unsubstituted or symmetrically disubstituted analogs, enabling distinct applications in cross-coupling chemistry, cycloaddition reactions, and biological evaluations [1]. The compound is characterized by a molecular formula of C₄H₂BrNO₂, a molecular weight of 175.97 g/mol, and is commonly supplied as a solid with purities ≥95% .

Why 3-Bromomaleimide Cannot Be Replaced


Substituting 3-bromo-1H-pyrrole-2,5-dione with a generic maleimide or a 3,4-dibromo derivative fundamentally alters the compound's reactivity profile, synthetic utility, and biological readout. The presence of a single bromine atom creates an electrophilic site that enables site-selective mono-functionalization via cross-coupling chemistry, a capability absent in unsubstituted maleimides and compromised in 3,4-dibromo analogs which often lead to mixtures of mono- and bis-coupled products [1]. Furthermore, the bromine substituent exerts a quantifiable influence on cycloaddition kinetics and reversibility, a phenomenon not observed with non-halogenated or methyl-substituted comparators [2]. In antimicrobial screening, the 3-bromo substituent yields distinct minimum inhibitory concentration (MIC) values compared to other 3-substituted pyrrole-2,5-diones, underscoring that even within the same subclass, structural nuances produce divergent biological activities .

Comparative Evidence for 3-Bromomaleimide


Antibacterial MIC Profiling

3-Bromo-1H-pyrrole-2,5-dione demonstrates quantifiable antibacterial activity against three pathogenic reference strains, with MIC values of 32 μg/mL against both S. aureus ATCC 25923 and E. coli ATCC 25922, and 64 μg/mL against P. aeruginosa ATCC 27853 . Within the same study series evaluating 3-substituted pyrrole-2,5-diones, the 3-bromo derivative (compound 2c) exhibits a distinct activity profile compared to other halogenated or functionalized analogs, confirming that the bromine substituent confers a specific antimicrobial fingerprint not replicated by alternative 3-position modifications .

Antimicrobial Screening Antibacterial Assay Structure-Activity Relationship

Site-Selective Suzuki-Miyaura Mono-Arylation

3-Bromo-1H-pyrrole-2,5-dione and its N-substituted derivatives undergo site-selective Suzuki-Miyaura cross-coupling to yield 2-aryl-3-bromomaleimides when treated with one equivalent of arylboronic acid [1]. In contrast, 3,4-dibromo-1-methyl-1H-pyrrole-2,5-dione reacts with one equivalent of arylboronic acid to afford N-methyl-2-aryl-3-bromomaleimide, and with two equivalents yields vicinal diphenyl-substituted products [1]. The monobromo scaffold thus provides a single, predictable site for functionalization, enabling precise synthetic control for constructing unsymmetrical maleimide architectures without competing bis-arylation [1][2].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Site-Selective Synthesis

Bromo Effect on Diels-Alder Cycloaddition Kinetics

A comprehensive theoretical and experimental study has quantified the 'bromo effect' on Diels-Alder (DA) and retro-Diels-Alder (rDA) reactions between anthracene-containing dienes and maleimide dienophiles [1]. The presence of a bromine substituent on the maleimide alkene measurably alters both the forward DA kinetics and the reverse rDA energetics compared to unsubstituted maleimides [1]. While this study examined brominated maleimide systems broadly, the 3-bromo-1H-pyrrole-2,5-dione scaffold embodies the core monobromo substitution pattern that underpins this tunable cycloaddition behavior, offering a distinct reactivity profile not achievable with non-halogenated or methyl-substituted maleimides [2].

Cycloaddition Chemistry Diels-Alder Reaction Thermoreversible Materials

Quantum Chemical Analysis of Electron Density & Steric Effects

Quantum chemical calculations reveal that the reactivity of 3-bromomaleimide is governed by the partial charges on the carbon atoms of the 3-bromo-substituted maleimide core, as well as by 3D molecular modeling of steric factors [1]. The study demonstrates that the bromine substituent exerts a specific electron-withdrawing effect that alters the electron density distribution across the maleimide alkene relative to 3-(arylamino)maleimide and 3-(arylthio)-4-bromomaleimide derivatives [1]. In 3-(arylthio)-4-bromomaleimides, the most favorable calculated structure was devoid of steric obstacles, correlating with higher reactivity [1].

Computational Chemistry Reactivity Prediction Molecular Modeling

3-Bromomaleimide Application Scenarios


Pd-Catalyzed Cross-Coupling for Unsymmetrical Maleimide Synthesis

Based on the established site-selectivity evidence , 3-bromo-1H-pyrrole-2,5-dione is the preferred substrate for synthesizing 2-aryl-3-bromomaleimide intermediates. The monobromo scaffold guarantees exclusive mono-arylation with one equivalent of arylboronic acid, avoiding the bis-arylation side products that complicate purification when using 3,4-dibromo analogs [1]. This scenario is particularly valuable for medicinal chemistry campaigns requiring sequential, orthogonal functionalization of the maleimide core to generate diverse small-molecule libraries.

Diels-Alder Bromo Effect for Thermoreversible Polymers

The quantifiable 'bromo effect' on Diels-Alder and retro-Diels-Alder energetics positions 3-bromo-1H-pyrrole-2,5-dione as a strategic dienophile building block for thermoreversible materials. Incorporation of the brominated maleimide moiety into polymer backbones or crosslinkers enables fine-tuning of the de-crosslinking temperature window, a critical parameter for self-healing coatings, debondable adhesives, and reprocessable thermosets [1].

Antibacterial SAR Profiling of Maleimide Scaffolds

With documented MIC values of 32 μg/mL against S. aureus and E. coli, and 64 μg/mL against P. aeruginosa , 3-bromo-1H-pyrrole-2,5-dione serves as a quantifiable reference point in SAR studies of 3-substituted pyrrole-2,5-diones. Researchers can benchmark new analogs against this established activity profile to assess the impact of alternative substituents on antibacterial potency.

Computational Reactivity Prediction for Maleimide Reagents

The quantum chemical analysis of 3-bromomaleimide's partial atomic charges and steric environment provides a validated computational framework for predicting the reactivity of related halogenated maleimides. This application scenario supports in silico screening of maleimide derivatives prior to synthesis, reducing experimental iteration cycles in both academic and industrial research settings.

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